molecular formula C17H23ClN2O3 B7984784 (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B7984784
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: XOPFUXGCQQFAKA-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354020-18-0) is a piperidine-based compound with a benzyl ester, an ethylamino group, and a chloroacetyl moiety. Its molecular formula is C₁₇H₂₃ClN₂O₃, and it has a molecular weight of 338.84 g/mol . The benzyl ester enhances lipophilicity, which may influence membrane permeability but could also affect metabolic stability due to esterase susceptibility .

Eigenschaften

IUPAC Name

benzyl (3R)-3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-20(16(21)11-18)15-9-6-10-19(12-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPFUXGCQQFAKA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Piperidine Intermediate Synthesis

The (R)-configured piperidine precursor is typically derived from (R)-3-aminopiperidine, which is synthesized via stereoselective reduction of 3-aminopiperidin-2-one. A patent by details the reduction of (R)-3-aminopiperidin-2-one hydrochloride using 1.6 equivalents of LiAlH₄ in tetrahydrofuran (THF) at 55–65°C, yielding (R)-3-aminopiperidine with >98% enantiomeric excess (ee).

Reaction Conditions:

  • Solvent: THF

  • Temperature: 55–65°C

  • Catalyst: None

  • Yield: 85–90%

Ethyl-Amino Functionalization

The ethyl-amino group is introduced via reductive alkylation. (R)-3-aminopiperidine reacts with acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5).

Typical Protocol:

ComponentQuantityRole
(R)-3-aminopiperidine1.0 eqSubstrate
Acetaldehyde1.2 eqAlkylating agent
NaBH₃CN1.5 eqReducing agent
Acetic acid0.1 MpH control
MethanolSolventReaction medium

Outcome:

  • Reaction Time: 12–16 hours

  • Yield: 78–82%

  • Purity: >95% (HPLC)

Chloro-Acetylation and Benzyl Ester Formation

The ethyl-amino intermediate undergoes chloro-acetylation using 2-chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent benzyl ester protection is achieved via carbodiimide-mediated coupling with benzyl alcohol.

Chloro-Acetylation:

  • Reagents: 2-Chloroacetyl chloride (1.1 eq), TEA (2.0 eq)

  • Conditions: 0°C → room temperature, 2 hours

  • Yield: 88–92%

Benzyl Esterification:

ParameterValue
Coupling agentDCC (1.2 eq)
CatalystDMAP (0.1 eq)
SolventDCM
Temperature25°C
Time6 hours
Yield80–85%

Stereochemical Control and Optimization

Enantiomeric Purity Preservation

Racemization risks arise during the ethyl-amino alkylation step. To mitigate this:

  • Low Temperature: Maintaining reactions at 0–5°C during acetaldehyde addition.

  • Mild Reducing Agents: NaBH₃CN minimizes epimerization compared to harsher agents like LiAlH₄.

Byproduct Analysis

Common impurities include:

  • N-Ethyl Over-alkylation: Controlled by limiting acetaldehyde stoichiometry (≤1.2 eq).

  • Ester Hydrolysis: Avoided by using anhydrous DCM and molecular sieves during benzylation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ flow chemistry for the chloro-acetylation step, enhancing reproducibility and safety:

  • Flow Reactor Setup:

    • Residence Time: 30 minutes

    • Temperature: 25°C

    • Output: 1.2 kg/hour with 90% yield

Crystallization and Purification

Final product purity is achieved via recrystallization from ethyl acetate/hexane (1:3 v/v):

  • Purity Post-Crystallization: 99.5% (HPLC)

  • Recovery Yield: 75–80%

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.61 (s, 2H, CH₂Ph), 3.98 (q, J = 7.1 Hz, 2H, COCH₂Cl), 3.15–3.05 (m, 1H, piperidine H3).

  • ESI-MS: [M+H]⁺ m/z 369.2 (calculated 369.8).

Chiral HPLC

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane/isopropanol (80:20)

  • Retention Time: 12.4 minutes (R-enantiomer)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (% ee)Scalability
Batch Alkylation789598Moderate
Flow Chloro-Acetylation909999High
Classical Esterification809798Low

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chloroacetyl group.

    Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further research:

  • Analgesic Activity : Preliminary studies suggest that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester may have analgesic effects similar to those of other piperidine derivatives, which are known to interact with opioid receptors in the central nervous system.
  • Antidepressant Potential : The structural characteristics of this compound suggest potential activity as an antidepressant. Research into related piperidine compounds has shown modulation of neurotransmitter systems involved in mood regulation.

Pain Management

Given its analgesic properties, this compound could be explored as a novel pain management option. The mechanism of action may involve the modulation of pain pathways in the brain and spinal cord, similar to existing opioid medications but potentially with fewer side effects.

Neurological Disorders

The potential for (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester to act on neurotransmitter systems opens avenues for research into treatments for neurological disorders such as depression and anxiety. Its ability to cross the blood-brain barrier could enhance its efficacy in treating these conditions.

Wirkmechanismus

The mechanism of action of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The piperidine ring may also interact with biological receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Ethylamino vs. Methylamino or Isopropylamino Derivatives
  • (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester Replacing the ethyl group with methyl reduces steric bulk and lipophilicity. This substitution may alter binding affinity to hydrophobic targets or improve solubility .
Ester Group Modifications
  • (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Replacing the benzyl ester with a tert-butyl group (CAS: 10-F081409) improves metabolic stability by reducing esterase cleavage.
Halogen or Functional Group Replacements
  • (R)-3-[(2-Hydroxy-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Substituting chloroacetyl with hydroxyethyl removes electrophilicity, rendering the compound less reactive.
  • (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester The carboxymethyl group introduces a carboxylic acid, enhancing water solubility and enabling ionic interactions. This modification is less reactive than chloroacetyl, favoring non-covalent target interactions .

Pyrrolidine vs. Piperidine Derivatives

  • (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine (5-membered ring) introduces greater ring strain and conformational rigidity compared to piperidine (6-membered ring). This may affect binding to targets sensitive to ring size, such as enzymes or receptors requiring specific spatial arrangements .

Stereochemical Variations

  • (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester The S-isomer (CAS: 1354020-18-0 enantiomer) may exhibit distinct biological activity due to altered spatial orientation. For example, enantiomers often show differences in receptor binding affinity or metabolic pathways .

Key Physicochemical Properties

Compound (CAS) Molecular Weight LogP (Predicted) Solubility Stability Considerations
Target compound (1354020-18-0) 338.84 ~2.5 Low in water Prone to ester hydrolysis
tert-Butyl analog (10-F081409) 304.82 ~1.8 Moderate Higher ester stability
Carboxymethyl analog (1354009-23-6) 307.34 ~1.2 High Stable, no reactive electrophile
Pyrrolidine analog (1353995-06-8) 296.75 ~2.0 Low Susceptible to ring-opening

Biologische Aktivität

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, a synthetic compound with the molecular formula C17H23ClN2O3, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H23ClN2O3
  • Molecular Weight : 338.83 g/mol
  • CAS Number : 1354020-18-0

The compound features a piperidine ring, an ethyl amino group, and a chloroacetyl moiety, which may interact with various biological targets. Its unique structural attributes suggest potential for diverse pharmacological effects.

Anticancer Potential

Preliminary studies indicate that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester may exhibit anticancer properties. The compound's interactions with cellular pathways involved in cancer proliferation have been a focal point of research.

  • Mechanism of Action : The compound is hypothesized to inhibit key enzymes involved in cancer cell metabolism and proliferation. Its structural components may facilitate interactions with proteins critical to tumor growth.
  • Case Studies :
    • A study demonstrated that similar piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester could have comparable effects .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated:

  • In Vitro Studies : Research indicates that derivatives of piperidine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chloroacetyl group is believed to enhance this activity .
CompoundTarget BacteriaActivity Level
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl esterE. coliModerate
Similar piperidine derivativesStaphylococcus aureusHigh

Neuropharmacological Effects

Given its structural features, the compound may also influence neurological pathways:

  • Potential Neuroprotective Effects : The piperidine core is known for its role in various neuroactive compounds. Research into similar structures has shown promise in treating neurodegenerative diseases .
  • Behavioral Studies : Animal models treated with related compounds demonstrated improvements in cognitive function, indicating that (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester might possess similar neuroprotective properties.

Synthesis and Derivatives

The synthesis of (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the piperidine ring and subsequent functionalization:

  • Step 1 : Synthesis of piperidine derivatives.
  • Step 2 : Introduction of the chloroacetyl group.
  • Step 3 : Formation of the benzyl ester.

Q & A

Q. What are the common synthetic routes for preparing (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or acylation. For example, palladium diacetate and tert-butyl XPhos are used under inert atmospheres with caesium carbonate as a base in tert-butyl alcohol at 40–100°C for 5.5 hours, followed by acid hydrolysis (e.g., HCl/water at 93–96°C) . Piperidine derivatives are often acylated using chloroacetyl chloride in the presence of tertiary amines to introduce the chloroacetyl-ethyl-amino moiety .

Q. How is the stereochemical integrity of the (R)-configuration verified during synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in piperidine derivatives where crystal structures revealed conformational details . Chiral HPLC or polarimetry can also validate enantiomeric purity, particularly after resolving intermediates using chiral auxiliaries or asymmetric catalysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and amide groups) .
  • GC-MS : Confirms molecular weight and fragmentation patterns, though molecular ion peaks may have low intensity (0.5–8.0%) .
  • NMR : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester aromatic protons (δ 7.2–7.5 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Use full protective gear (gloves, lab coat, goggles) due to potential skin/eye irritation .
  • Store in a refrigerator (2–8°C) under inert gas (e.g., N₂) to prevent degradation .
  • Dispose of waste via certified biohazard waste management companies to avoid environmental contamination .

Q. How can researchers ensure high purity during purification?

Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) are effective. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst tuning : Replace palladium diacetate with Pd(OAc)₂/XPhos systems to enhance coupling efficiency .
  • Temperature control : Maintain 80–90°C during acylation to minimize side reactions (e.g., over-chlorination) .
  • Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and improve reaction rates .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate isolation : Purify key intermediates (e.g., piperidine-1-carboxylate) before proceeding to subsequent steps .
  • Quenching protocols : Add aqueous NH₄Cl to terminate reactions and prevent decomposition during workup .

Q. How does the compound’s stability impact experimental design?

The benzyl ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in amber vials under argon minimizes degradation. Stability studies via accelerated aging (40°C/75% RH for 1 week) can predict shelf-life .

Q. How should researchers resolve contradictions in spectral data?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Use high-field NMR (500 MHz+) with COSY/NOESY to assign stereochemistry. Cross-validate with X-ray crystallography when possible .

Q. What computational methods support structural and mechanistic studies?

  • DFT calculations : Model reaction pathways (e.g., acylation transition states) using Gaussian or ORCA software .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during large-scale acylation .
  • Catalyst recovery : Implement flow chemistry systems with immobilized Pd catalysts to reduce costs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.